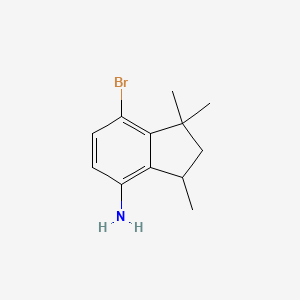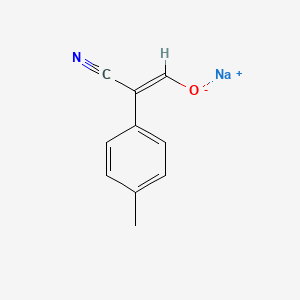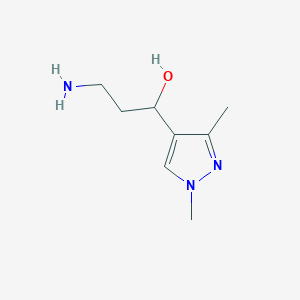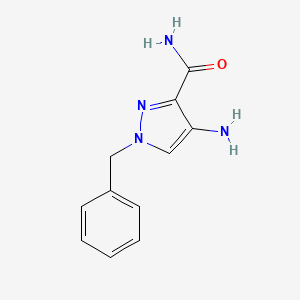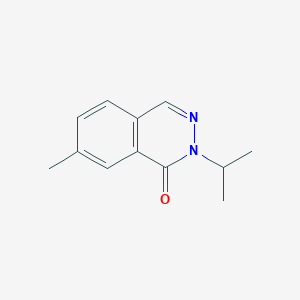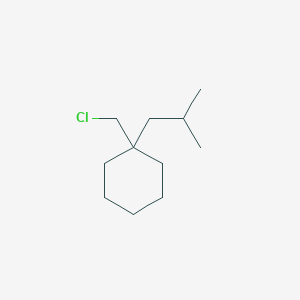
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: Cyclohexane can be alkylated with 2-methylpropyl chloride in the presence of a strong base such as sodium hydride.
Chloromethylation: The resulting 1-(2-methylpropyl)cyclohexane can then be subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1-(Aminomethyl)-1-(2-methylpropyl)cyclohexane, 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane, etc.
Oxidation: Formation of 1-(2-methylpropyl)cyclohexanone or 1-(2-methylpropyl)cyclohexanoic acid.
Reduction: Formation of 1-(Methyl)-1-(2-methylpropyl)cyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for the development of pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The molecular targets and pathways would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)cyclohexane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a bromomethyl group instead of chloromethyl.
Eigenschaften
Molekularformel |
C11H21Cl |
|---|---|
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZCKKZDZVGJUTLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
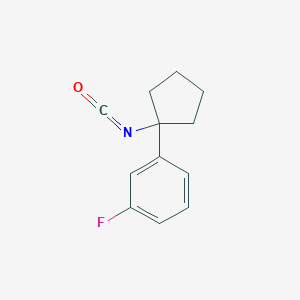
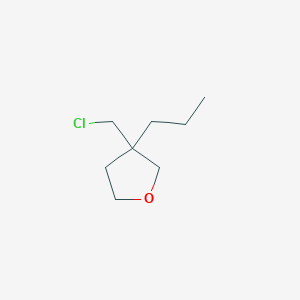
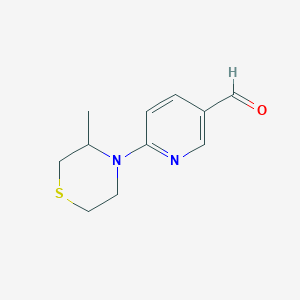

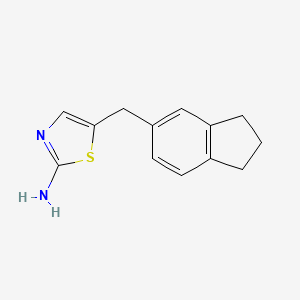
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)

